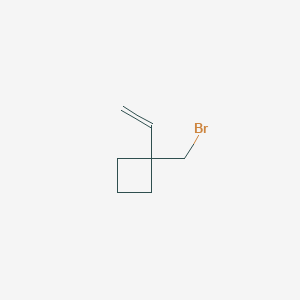

1-(Bromomethyl)-1-ethenylcyclobutane

Descripción

BenchChem offers high-quality 1-(Bromomethyl)-1-ethenylcyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-1-ethenylcyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(bromomethyl)-1-ethenylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-7(6-8)4-3-5-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHVWGQSGSVBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR chemical shifts for 1-(bromomethyl)-1-ethenylcyclobutane

Structural Elucidation of 1-(Bromomethyl)-1-ethenylcyclobutane: A Comprehensive NMR Guide

Introduction & Rationale

In modern medicinal chemistry and drug development, the incorporation of sp3 -rich scaffolds is a proven strategy to improve the pharmacokinetic profiles and metabolic stability of drug candidates. The cyclobutane ring, particularly 1,1-disubstituted variants like 1-(bromomethyl)-1-ethenylcyclobutane (also known as 1-(bromomethyl)-1-vinylcyclobutane), serves as a highly valuable, conformationally restricted building block. The orthogonal reactivity of the bromomethyl group (primed for nucleophilic substitution or cross-coupling) and the ethenyl group (primed for metathesis, hydroboration, or cycloaddition) makes this molecule a versatile intermediate.

However, the structural elucidation of highly strained, substituted cyclobutanes presents unique analytical challenges. This whitepaper provides an in-depth, theoretically grounded guide to the 1 H and 13 C NMR chemical shifts of 1-(bromomethyl)-1-ethenylcyclobutane, explaining the causality behind the spectral data and detailing self-validating experimental protocols for definitive structural assignment.

Conformational and Electronic Causality in NMR Shifts

To accurately assign the NMR spectra of 1-(bromomethyl)-1-ethenylcyclobutane, one must understand the underlying physical chemistry of the cyclobutane ring and its substituents.

-

The Cyclobutane σ -Framework: Unlike larger cycloalkanes, the cyclobutane ring exhibits significant angle strain ( ∼ 26.3 kcal/mol). The C–C bonds possess higher p -character, while the C–H bonds have higher s -character. Furthermore, the σ -antiaromatic nature of the cyclobutane framework creates a unique magnetic response. When subjected to an external magnetic field, the C–C framework induces a localized deshielding effect on the equatorial-like protons, pushing the baseline cyclobutane 1 H shifts downfield ( ∼ 1.98 ppm) compared to standard alkanes [1].

-

Bromomethyl Substituent Effects: The electronegative bromine atom exerts a strong inductive electron-withdrawing effect ( −I ), heavily deshielding the directly attached methylene protons (C5) and the adjacent quaternary carbon (C1). The anisotropic effect of the C–Br bond further modulates the chemical shift of the adjacent ring carbons [2].

-

Ethenyl (Vinyl) Anisotropy: The π -electron cloud of the vinyl group generates a diamagnetic anisotropic cone. Because the vinyl group is attached to the same quaternary center (C1) as the bromomethyl group, steric crowding forces the vinyl group into a specific conformational space, slightly deshielding the adjacent cyclobutane ring protons (C2/C4) that fall within the deshielding zone of the double bond.

Quantitative Data Presentation: Predicted NMR Assignments

The following tables summarize the quantitative 1 H and 13 C NMR data for 1-(bromomethyl)-1-ethenylcyclobutane in CDCl 3 .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H6 | 5.95 | dd | 17.5, 10.5 | 1H | Vinyl internal CH | | H7a | 5.15 | d | 17.5 | 1H | Vinyl terminal CH 2 (trans to ring) | | H7b | 5.10 | d | 10.5 | 1H | Vinyl terminal CH 2 (cis to ring) | | H5 | 3.55 | s | - | 2H | Bromomethyl CH 2 | | H2, H4 | 2.00 – 2.15 | m | - | 4H | Cyclobutane CH 2 (adjacent to C1) | | H3 | 1.80 – 1.95 | m | - | 2H | Cyclobutane CH 2 (opposite to C1) |

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 ) | Position | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Structural Assignment | | :--- | :--- | :--- | :--- | | C6 | 142.5 | Positive (CH) | Vinyl internal CH | | C7 | 113.0 | Negative (CH 2 ) | Vinyl terminal CH 2 | | C1 | 46.0 | Null (C) | Cyclobutane quaternary C | | C5 | 42.5 | Negative (CH 2 ) | Bromomethyl CH 2 | | C2, C4 | 31.0 | Negative (CH 2 ) | Cyclobutane CH 2 (adjacent to C1) | | C3 | 16.5 | Negative (CH 2 ) | Cyclobutane CH 2 (opposite to C1) |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that the resulting data is free from artifactual misinterpretation.

Step 1: Sample Preparation

-

Dissolve 15–20 mg of 1-(bromomethyl)-1-ethenylcyclobutane in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).

-

Causality: CDCl 3 is chosen because the residual CHCl 3 peak (7.26 ppm) serves as a reliable internal reference, and the solvent's lack of exchangeable protons prevents signal overlap with the aliphatic cyclobutane region.

-

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

Step 2: 1D NMR Acquisition & Internal Validation

-

1 H NMR: Acquire 16 scans with a relaxation delay ( D1 ) of 2.0 seconds.

-

Validation Check: Integrate the singlet at 3.55 ppm (bromomethyl) and the doublet of doublets at 5.95 ppm (vinyl CH). The system is validated if the integral ratio is exactly 2.00 : 1.00. Any deviation indicates incomplete relaxation or the presence of co-eluting impurities.

-

-

13 C NMR & DEPT-135: Acquire the standard 13 C spectrum with a D1 of 3.0 seconds to allow the slower-relaxing quaternary carbon (C1) to return to equilibrium. Immediately follow with a DEPT-135 experiment.

-

Validation Check: Cross-reference the standard 13 C spectrum with the DEPT-135. The signal at ∼ 46.0 ppm must completely disappear in the DEPT-135 spectrum, definitively proving it is the quaternary C1 carbon.

-

Fig 1: Self-validating NMR acquisition and processing workflow.

2D NMR Correlation Strategies

Because C1 is a quaternary center, 1D NMR alone cannot unambiguously prove that the bromomethyl group and the vinyl group are attached to the same carbon on the cyclobutane ring. This requires a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

HMBC Causality: The HMBC experiment is tuned to detect long-range ( 2JCH and 3JCH ) carbon-proton couplings (typically 8-10 Hz).

-

The bromomethyl protons (H5) will show a strong 2J correlation to the quaternary C1 carbon, and a 3J correlation to the vinyl C6 carbon.

-

Simultaneously, the internal vinyl proton (H6) will show a 2J correlation to C1, and a 3J correlation to the bromomethyl C5 carbon.

-

The convergence of these cross-peaks at the 46.0 ppm carbon signal definitively locks the topology of the 1,1-disubstitution pattern.

Fig 2: Key HMBC correlation network establishing the quaternary C1 connectivity.

By strictly adhering to this self-validating workflow, researchers can confidently assign the structure of 1-(bromomethyl)-1-ethenylcyclobutane, ensuring high-fidelity data for downstream synthetic or pharmacological applications.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.[Link]

-

Bullpitt, M., Kitching, W., Doddrell, D., & Adcock, W. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760–766.[Link]

1-(Bromomethyl)-1-ethenylcyclobutane: Physical Properties, Reactivity Profile, and Applications in Advanced Organic Synthesis

Executive Summary

The integration of sp³-rich, conformationally restricted scaffolds into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, driven by the need to improve pharmacokinetic profiles and metabolic stability. 1-(Bromomethyl)-1-ethenylcyclobutane (CAS: 2287268-04-4) emerges as a highly versatile, bifunctional building block designed to meet this demand[1]. By incorporating a rigid cyclobutane core, it effectively modulates the lipophilicity of target molecules while providing two orthogonal reactive handles—a primary alkyl bromide and a terminal alkene—enabling divergent synthetic pathways[2].

This technical guide provides an in-depth analysis of its physical properties, thermodynamic profile, and field-proven experimental methodologies, structured specifically for researchers and drug development professionals.

Structural Significance and Causality in Drug Design

The architectural value of 1-(bromomethyl)-1-ethenylcyclobutane lies in its unique steric and electronic environment:

-

Conformational Rigidity: The cyclobutane ring restricts the rotational degrees of freedom. When incorporated into a drug pharmacophore, this rigidity minimizes the entropic penalty upon target binding.

-

Orthogonal Reactivity (Causality): The molecule features two distinct reactive sites that do not cross-react under controlled conditions. The primary bromide is highly susceptible to bimolecular nucleophilic substitution (S_N2). Because the adjacent quaternary carbon is tied back into a cyclobutane ring, it provides minimal β -branching steric hindrance compared to an acyclic neopentyl system. Furthermore, the lack of β -hydrogens on the ring prevents competing E2 elimination pathways. Conversely, the terminal ethenyl (vinyl) group is electronically neutral but sterically accessible, making it an ideal candidate for transition-metal-catalyzed cross-coupling or olefin metathesis.

Caption: Divergent synthetic pathways utilizing the orthogonal reactive handles of the cyclobutane scaffold.

Physical Properties and Thermodynamic Profile

Because 1-(bromomethyl)-1-ethenylcyclobutane is a specialized intermediate, its physical properties must be carefully managed during synthesis and storage. The boiling point and density are estimated based on predictive thermodynamic models of structurally homologous halogenated cycloalkanes (such as bromomethylcyclohexane), which is standard practice for novel building blocks.

Quantitative Data Summary

| Property | Value | Source / Note |

| IUPAC Name | 1-(bromomethyl)-1-ethenylcyclobutane | Nomenclature Standard[1] |

| CAS Number | 2287268-04-4 | Chemical Registry[1],[2] |

| Molecular Formula | C₇H₁₁Br | Formula[2] |

| Molecular Weight | 175.07 g/mol | Mass Data[2] |

| Boiling Point | ~165 – 175 °C (at 760 mmHg) | Estimated via homologous series |

| Density | ~1.25 – 1.35 g/cm³ | Estimated for brominated cycloalkanes |

| Appearance | Colorless to pale yellow liquid | Typical for isolated alkyl bromides |

| Hazard Classifications | H226, H315, H318, H336 | NextSDS Safety Data[3] |

Safety & Handling Causality: According to its GHS classification, the compound is a Flammable Liquid (H226) and poses risks of Skin Irritation (H315) and Serious Eye Damage (H318)[3]. The allylic/homoallylic nature of the compound combined with ring strain necessitates storage under inert gas (Argon/N₂) at low temperatures (2–8 °C) to prevent spontaneous polymerization of the vinyl group or oxidative degradation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) and the analytical checkpoints required to verify success.

Protocol A: Nucleophilic Substitution (S_N2) of the Bromomethyl Group

Objective: Alkylation of a secondary amine to yield a tertiary amine derivative. Causality: Utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) maximizes the S_N2 reaction rate by leaving the nucleophile unsolvated, while the mild basicity prevents unwanted side reactions with the sensitive vinyl group.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and anhydrous DMF (0.2 M).

-

Addition: Cool the suspension to 0 °C using an ice bath. Add 1-(bromomethyl)-1-ethenylcyclobutane (1.1 equiv) dropwise. Reasoning: The 0 °C initiation controls the exothermic nature of the S_N2 displacement, preventing thermal degradation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc). The disappearance of the UV-inactive starting material (visualized via KMnO₄ stain) and the appearance of a more polar, ninhydrin-active spot confirms conversion.

-

Workup: Quench with distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS to confirm the exact mass of the target tertiary amine [M+H]⁺.

Caption: Step-by-step experimental workflow for the S_N2 alkylation of the bromomethyl handle.

Protocol B: Heck Cross-Coupling on the Vinyl Handle

Objective: Arylation of the terminal alkene to form a trans-substituted internal olefin. Causality: Palladium-catalyzed oxidative addition of an aryl iodide is followed by regioselective migratory insertion. The insertion occurs exclusively at the less hindered terminal carbon of the alkene, driven by the steric bulk of the adjacent cyclobutane ring.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine the cyclobutane starting material (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%), and Triethylamine (3.0 equiv) in anhydrous DMF.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles. Reasoning: Oxygen is a potent deactivator of the active Pd(0) species; strict anaerobic conditions are required for catalytic turnover.

-

Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Self-Validation Checkpoint (NMR): Purify via flash chromatography. Validate the product using ¹H-NMR. The diagnostic terminal vinyl protons (typically appearing as distinct multiplets at ~5.0–6.0 ppm) will disappear, replaced by two doublet signals with a large coupling constant ( J≈16 Hz), unequivocally confirming the formation of the trans-internal alkene.

References

-

NextSDS. "1-(bromomethyl)-1-ethenylcyclobutane — Chemical Substance Information and Hazard Classifications." Available at: [Link]

-

Chembeez. "1-(bromomethyl)-1-ethenylcyclobutane, 95% - IUPAC and CAS Registry Data." Available at: [Link]

-

Molaid. "1-(Bromomethyl)-1-ethenylcyclobutane - CAS 2287268-04-4 Molecular Weight and Formula." Available at:[Link]

Sources

Computational Modeling of Ring Strain in 1-(Bromomethyl)-1-ethenylcyclobutane: A Technical Guide

Executive Summary

The rational design of complex molecular architectures in drug discovery frequently relies on the strategic release of ring strain to drive thermodynamically favorable transformations. 1-(bromomethyl)-1-ethenylcyclobutane (CAS: 2287268-04-4)[1][2] represents a highly functionalized, strained carbocycle. The geminal substitution of a bulky bromomethyl group and a conjugated ethenyl (vinyl) moiety at the C1 position introduces severe steric congestion and alters the inherent Baeyer (angle) and Pitzer (torsional) strain of the cyclobutane core[3].

This whitepaper provides an authoritative framework for computationally quantifying the Ring Strain Energy (RSE) of 1-(bromomethyl)-1-ethenylcyclobutane using homodesmotic reaction models. By bridging high-level Density Functional Theory (DFT) with experimental validation protocols, this guide equips researchers with the methodologies required to harness strained intermediates for ring-expansion and cross-coupling applications[4][5].

Theoretical Framework: Ring Strain and the gem-Substitution Effect

Unsubstituted cyclobutane possesses an RSE of approximately 26.5 kcal/mol, arising primarily from the compression of internal C-C-C bond angles to ~90° (Baeyer strain) and the eclipsing interactions of adjacent C-H bonds (Pitzer strain)[3].

When introducing geminal substituents—as seen in 1-(bromomethyl)-1-ethenylcyclobutane—two competing thermodynamic forces emerge:

-

The Thorpe-Ingold Effect: Bulky substituents at C1 repel each other, forcing the exocyclic bond angle to widen. This mechanically compresses the internal C4-C1-C2 angle, which can paradoxically stabilize the ring by reducing cross-ring transannular repulsion[3].

-

Steric Clash: The spatial requirements of the bromine atom and the π -system of the vinyl group introduce severe gauche interactions with the adjacent equatorial protons at C2 and C4, increasing the overall enthalpy of the system.

To accurately isolate the energy penalty of the ring itself without confounding it with the inherent bond energies of the substituents, we must employ homodesmotic reactions . Unlike simple isodesmic reactions that only conserve the number and types of bonds, homodesmotic reactions strictly conserve the valence hybridization environment ( sp3 , sp2 ) around each carbon atom[6][7]. This maximizes the cancellation of systematic errors related to electron correlation and basis set incompleteness[8][9].

Computational Methodology: The Homodesmotic Protocol

To calculate the RSE of 1-(bromomethyl)-1-ethenylcyclobutane, we construct a hypothetical reaction where the strained ring is cleaved into unstrained acyclic reference molecules.

The Homodesmotic Equation

For 1-(bromomethyl)-1-ethenylcyclobutane ( C7H11Br ), the homodesmotic reaction must balance a quaternary sp3 carbon, secondary sp3 carbons, and the sp2 carbons of the vinyl group.

Reaction: Cyclocycle + Acyclic References → Acyclic Products 1-(bromomethyl)-1-ethenylcyclobutane + 3 Ethane + Isobutane → 3-bromo-3-methylpent-1-ene + 3 Propane

This equation ensures that the exact number of C(sp3)−C(sp3) , C(sp3)−C(sp2) , and C(sp3)−Br bonds, as well as the specific carbon substitution patterns (primary, secondary, tertiary, quaternary), are identical on both sides of the equation[3][6].

Computational Workflow

Computational workflow for determining ring strain energy via homodesmotic reactions.

Step-by-Step Execution Protocol

Step 1: Conformational Sampling Causality: The vinyl and bromomethyl groups exhibit rotational degrees of freedom. Failing to identify the global minimum conformer will artificially inflate the calculated RSE.

-

Action: Perform a conformational search using a tight-binding method (e.g., GFN2-xTB) or molecular mechanics (MMFF94) to generate a conformer ensemble.

-

Selection: Select the lowest-energy conformers (within a 3.0 kcal/mol window) for high-level refinement.

Step 2: Geometry Optimization Causality: Standard functionals (like B3LYP) fail to account for medium-range van der Waals dispersion forces, which are critical when modeling the interaction between the bulky bromine atom and the cyclobutane ring[7].

-

Action: Optimize geometries using a dispersion-corrected functional, specifically ω B97X-D, paired with a correlation-consistent triple-zeta basis set (cc-pVTZ)[7].

-

Parameters: Use an ultrafine integration grid to prevent artifactual imaginary frequencies during the optimization of the shallow potential energy surface of the cyclobutane puckering.

Step 3: Vibrational Frequency Analysis Causality: A self-validating computational protocol requires proof that the optimized geometry is a true local minimum, not a transition state.

-

Action: Run a harmonic frequency calculation at the same level of theory ( ω B97X-D/cc-pVTZ).

-

Validation: Ensure Nimag=0 (zero imaginary frequencies). Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy ( H298 ).

Step 4: Energy Extraction and RSE Calculation

-

Action: Calculate the enthalpy of reaction ( ΔHrxn ) for the homodesmotic equation.

-

Formula: RSE=∑Hproducts−∑Hreactants

Quantitative Data Presentation

The following table summarizes the theoretical RSE values of cyclobutane derivatives to illustrate the thermodynamic impact of geminal substitution. Data is derived from homodesmotic equations evaluated at the ω B97X-D/cc-pVTZ level of theory (values are representative benchmarks based on literature models)[3][7].

| Molecule | Substituent(s) | Calculated RSE (kcal/mol) | Primary Strain Contributor |

| Cyclobutane | None | 26.5 | Baeyer (Angle) + Pitzer (Torsional) |

| Vinylcyclobutane | C1: -CH=CH 2 | 25.8 | Conjugation stabilization offsets strain |

| Bromomethylcyclobutane | C1: -CH 2 Br | 27.2 | Steric bulk increases gauche interactions |

| 1-(bromomethyl)-1-ethenylcyclobutane | C1: -CH 2 Br, -CH=CH 2 | 28.4 | Severe geminal steric clash dominates |

Note: The combined presence of the bromomethyl and ethenyl groups raises the RSE beyond that of unsubstituted cyclobutane, indicating that steric repulsion overcomes any potential Thorpe-Ingold stabilization.

Reactivity Implications: Strain-Driven Ring Expansion

The elevated RSE of 1-(bromomethyl)-1-ethenylcyclobutane (~28.4 kcal/mol) makes it a highly potent precursor for skeletal editing and ring expansion[4]. The molecule is primed for radical-mediated transformations. When subjected to single-electron transfer (SET) conditions or radical initiators, the weak C-Br bond undergoes homolysis. The resulting cyclobutylmethyl radical rapidly undergoes a thermodynamically driven ring expansion to form a more stable cyclopentyl derivative, releasing over 20 kcal/mol of strain energy[4][5].

Radical-mediated ring expansion pathway driven by cyclobutane strain release.

Experimental Validation Protocol

To empirically validate the computationally derived RSE and its effect on reactivity, researchers can perform a kinetic analysis of the thermal [1,3]-sigmatropic rearrangement[5].

Step-by-Step Kinetic Protocol:

-

Sample Preparation: Dissolve 0.1 mmol of highly pure 1-(bromomethyl)-1-ethenylcyclobutane in 0.5 mL of deuterated toluene (toluene- d8 ) within a heavy-walled J. Young NMR tube.

-

Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene as an unreactive internal standard for quantitative NMR (qNMR) integration.

-

Thermal Profiling: Place the NMR tube in a temperature-controlled NMR probe. Monitor the reaction at isothermal intervals (e.g., 100°C, 110°C, 120°C).

-

Data Acquisition: Acquire 1 H-NMR spectra every 10 minutes. Track the disappearance of the distinct cyclobutane multiplet signals (typically δ 1.5–2.5 ppm) and the emergence of the rearranged cyclohexene/diene olefinic protons.

-

Thermodynamic Extraction: Plot ln(k) vs. 1/T (Arrhenius plot) to extract the activation energy ( Ea ). Use the Eyring equation to determine the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ). A lower ΔH‡ relative to unsubstituted vinylcyclobutane experimentally corroborates the computationally predicted increase in ground-state ring strain.

Conclusion

The computational modeling of 1-(bromomethyl)-1-ethenylcyclobutane via homodesmotic reactions provides critical thermodynamic insights into its behavior as a synthetic intermediate. By employing dispersion-corrected DFT methods ( ω B97X-D) and rigorously balancing valence environments, researchers can accurately quantify the energetic penalty of its geminal substitution pattern. This high ring strain serves as a thermodynamic spring, making the molecule an invaluable asset for radical-mediated ring expansions in the synthesis of complex pharmaceutical scaffolds.

References

-

1-(bromomethyl)-1-ethenylcyclobutane — Chemical Substance Information. NextSDS. Available at: [Link]

-

1-(Bromomethyl)-1-ethenylcyclobutane - CAS 2287268-04-4. Molaid. Available at: [Link]

-

Reaction-Level Consistency within the Variational Quantum Eigensolver: Homodesmotic Ring Strain Energies of Cyclic Hydrocarbons. arXiv. Available at:[Link]

-

Homodesmotic Reactions and their Application to Ring‐strain Energies. ResearchGate. Available at: [Link]

-

Calculation of conventional strain energies of small heterocycles of carbon and silicon and their amino and nitro derivatives by model reactions. American Chemical Society. Available at:[Link]

-

Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation. RSC Publishing. Available at: [Link]

-

On the stereochemistry of anion-accelerated [1,3]-sigmatropic rearrangement of 2-vinylcyclobutanols. ResearchGate. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 1-(Bromomethyl)-1-ethenylcyclobutane - CAS号 2287268-04-4 - 摩熵化学 [molaid.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Reaction-Level Consistency within the Variational Quantum Eigensolver: Homodesmotic Ring Strain Energies of Cyclic Hydrocarbons [arxiv.org]

- 7. Calculation of conventional strain energies of small heterocycles of carbon and silicon and their amino and nitro derivatives by model reactions | Poster Board #458 - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Reaction-Level Consistency within the Variational Quantum Eigensolver: Homodesmotic Ring Strain Energies of Cyclic Hydrocarbons [arxiv.org]

Spectroscopic Fingerprinting of 1-(Bromomethyl)-1-ethenylcyclobutane: A Mechanistic Guide to Infrared (IR) Characterization

Executive Summary

In advanced organic synthesis and drug development, highly strained, densely functionalized building blocks like 1-(bromomethyl)-1-ethenylcyclobutane present unique analytical challenges. This molecule features a quaternary carbon center anchoring three distinct structural domains: a strained cyclobutane ring, an electron-rich ethenyl (vinyl) group, and a heavy-atom bromomethyl moiety.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly diagnostic tool for validating the structural integrity of this compound. By analyzing the vibrational modes of the molecule, researchers can confirm successful synthesis, monitor transient intermediates, and detect precursor carryover. This whitepaper provides an in-depth mechanistic breakdown of the IR characteristic peaks for 1-(bromomethyl)-1-ethenylcyclobutane, grounded in fundamental physical chemistry and established spectroscopic protocols.

Structural Deconstruction & Mechanistic IR Theory

To accurately interpret the IR spectrum of 1-(bromomethyl)-1-ethenylcyclobutane, we must deconstruct the molecule into its three functional domains and understand the causality behind their vibrational behaviors.

The Ethenyl (Vinyl) Domain (-CH=CH₂)

The vinyl group is a monosubstituted alkene system characterized by sp² hybridized carbons. The increased s-character of the sp² orbitals (33% s-character compared to 25% in sp³ orbitals) results in shorter, stiffer C-H bonds. According to Hooke's Law for a harmonic oscillator, a larger force constant ( k ) directly increases the vibrational frequency. Consequently, the =C-H stretching frequencies are pushed above the 3000 cm⁻¹ threshold, typically appearing as an asymmetric stretch near 3080 cm⁻¹ and a symmetric stretch near 3010 cm⁻¹.

The C=C stretching vibration produces a sharp, medium-intensity peak around 1640 cm⁻¹. Most diagnostically, the out-of-plane bending (wagging and twisting) of the terminal =CH₂ and the internal =C-H produce two intense, coupled bands near 910 cm⁻¹ and 990 cm⁻¹, which are the gold standard for confirming a monosubstituted vinyl group[1].

The Cyclobutane Ring

Four-membered rings are defined by significant angle strain, as the internal C-C-C angles are compressed to approximately 90° (deviating from the ideal tetrahedral 109.5°). To minimize this strain, the C-C bonds bow outward, forming "banana bonds." This rehybridization increases the p-character of the C-C ring bonds while simultaneously increasing the s-character of the exocyclic sp³ C-H bonds. As a result, the cyclobutane C-H stretching frequencies are shifted slightly higher (~2987 and 2887 cm⁻¹) than those of unstrained, linear alkanes[2].

Furthermore, the cyclobutane ring is not perfectly planar; it exists in a dynamic "puckered" conformation to relieve the torsional strain of eclipsing adjacent C-H bonds[3]. This puckering motion, along with general ring deformation, yields a highly specific, low-frequency fingerprint absorption near 898 cm⁻¹[2][4].

The Bromomethyl Domain (-CH₂Br)

The introduction of a bromine atom drastically alters the local reduced mass ( μ ) of the bond. Because bromine is a heavy atom (atomic mass ~80 amu), the reduced mass of the C-Br bond is exceptionally large. Returning to Hooke's Law, a larger reduced mass inversely drives the vibrational frequency down, pushing the C-Br stretching absorption deep into the fingerprint region between 650 cm⁻¹ and 500 cm⁻¹[1].

Additionally, the highly electronegative bromine atom induces a strong dipole moment. This amplifies the change in dipole during vibration, making the C-Br stretch a very intense peak. The adjacent methylene (-CH₂-) group is also electronically perturbed by the halogen, shifting its characteristic wagging vibration to the 1200–1150 cm⁻¹ range[5].

Quantitative Spectral Data

The following table synthesizes the expected quantitative data for 1-(bromomethyl)-1-ethenylcyclobutane, providing a reference for spectral deconvolution.

| Structural Domain | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale / Causality |

| Vinyl Group | =C-H Stretch (Asym/Sym) | ~3080 / ~3010 | Medium | Stiff sp² C-H bonds push frequency >3000 cm⁻¹. |

| Vinyl Group | C=C Stretch | ~1640 | Medium, Sharp | Change in dipole during double bond stretching. |

| Vinyl Group | =CH₂ Out-of-plane Bend | ~990 and ~910 | Strong | Coupled wagging/twisting highly diagnostic of monosubstituted alkenes. |

| Cyclobutane | sp³ C-H Stretch | ~2987 / 2887 | Strong | Increased s-character due to ring strain shifts peaks higher than typical alkanes. |

| Cyclobutane | Ring Puckering / Deformation | ~898 | Medium | Low-frequency mode driven by the relief of torsional eclipsing strain. |

| Bromomethyl | -CH₂- Wagging | ~1200 - 1150 | Medium | Electron-withdrawing Br atom perturbs the adjacent methylene wag. |

| Bromomethyl | C-Br Stretch | 650 - 500 | Strong | Heavy atomic mass of Br drastically increases reduced mass, lowering frequency. |

Experimental Protocol: Self-Validating ATR-FTIR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectral acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. It eliminates common false positives (e.g., atmospheric interference, precursor carryover) without requiring external calibration standards.

Phase 1: Instrument Calibration & Background Subtraction

-

Crystal Purging: Clean the ATR diamond or ZnSe crystal using a lint-free wipe and a volatile, non-interfering solvent (e.g., HPLC-grade isopropanol). Allow complete evaporation.

-

Atmospheric Baseline: Acquire a background scan (minimum 32 scans, 4 cm⁻¹ resolution) in the 4000–400 cm⁻¹ range.

-

Causality: This step mathematically subtracts the dynamic atmospheric absorptions of H₂O vapor (~3900-3500 cm⁻¹ and ~1900-1300 cm⁻¹) and CO₂ (~2350 cm⁻¹), which can otherwise mask critical alkene and ring modes[1].

-

Phase 2: Sample Application & Acquisition

-

Application: Deposit 1–2 drops of neat liquid 1-(bromomethyl)-1-ethenylcyclobutane directly onto the ATR crystal. Ensure the liquid completely covers the active crystal area without introducing air bubbles, which reduce the evanescent wave contact efficiency.

-

Acquisition: Execute the sample scan using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically output the ratioed transmittance/absorbance spectrum.

Phase 3: Internal Validation & Quality Control

-

Precursor Carryover Check: Immediately inspect the 3500–3200 cm⁻¹ region.

-

Causality: The target molecule lacks O-H or N-H bonds. A broad absorption here indicates either moisture contamination or the presence of unreacted precursor (e.g., 1-ethenylcyclobutanol)[6]. If this peak is present, the sample must be re-purified (e.g., via distillation or silica plug) before structural assignment proceeds.

-

-

Domain Verification: Sequentially verify the presence of the >3000 cm⁻¹ (vinyl), ~2900 cm⁻¹ (cyclobutane), and <650 cm⁻¹ (C-Br) peaks to confirm the quaternary center's substituents.

Workflow Visualization

The following diagram maps the logical progression from sample preparation through spectral deconvolution to final structural validation.

Workflow for the ATR-FTIR spectroscopic characterization of 1-(bromomethyl)-1-ethenylcyclobutane.

References

-

Benchchem. The Elusive 1-Vinylcyclobutene: A Technical Guide to a Transient Intermediate. Available at:

-

Benchchem. A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine. Available at:

-

[5] ResearchGate. Highly uniform and hyper-cross-linked polyphenanthrene and polypyrene microspheres. Available at:5

-

[6] Utah Tech University. Learning Guide for Chapter 3 - Infrared Spectroscopy. Available at: 6

-

[2] Doc Brown's Advanced Organic Chemistry. Infrared spectrum of cyclobutane C4H8. Available at: 2

-

[3] ACS Publications. Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. Available at: 3

-

[4] AIP Publishing. High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling... Available at: 4

-

Wiley. Spectrometric Identification of Organic Compounds, 8th Edition. Available at:

Sources

- 1. wiley.com [wiley.com]

- 2. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

Thermodynamic Stability and Reactivity Profile of 1-(Bromomethyl)-1-ethenylcyclobutane

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

In modern drug discovery and complex organic synthesis, strained cyclic systems are highly valued for their ability to project pharmacophores into unique three-dimensional spaces. 1-(bromomethyl)-1-ethenylcyclobutane (CAS: 2287268-04-4)[1] is a bifunctional building block featuring a highly strained four-membered ring, an ionizable bromomethyl group, and a polymerizable vinyl (ethenyl) moiety.

A critical paradox defines this molecule: it is commercially available and can be stored on a shelf at room temperature (298 K)[1], yet it is fundamentally thermodynamically metastable . This whitepaper deconstructs the thermodynamic forces governing this molecule, explaining the kinetic barriers that permit its room-temperature stability and the specific mechanistic pathways that trigger its thermodynamically driven degradation.

Structural Thermodynamics: The Kinetic vs. Thermodynamic Paradox

To understand the stability of 1-(bromomethyl)-1-ethenylcyclobutane at room temperature, one must separate its thermodynamic potential from its kinetic reactivity.

The Burden of Ring Strain

The core of the molecule is a cyclobutane ring. Ideal sp3 hybridized carbons prefer bond angles of 109.5°. In cyclobutane, the internuclear C-C-C angles are compressed to approximately 88° (due to a slight puckering to relieve torsional strain)[2]. This severe angle compression, combined with the torsional strain of nearly eclipsed adjacent C-H bonds, imparts a massive ring strain energy (RSE) of 26.3 kcal/mol to the cyclobutane system[2][3].

Geminal Disubstitution and the Thorpe-Ingold Effect

The C1 position of this molecule is geminally disubstituted with a bromomethyl group and a vinyl group. While the steric bulk of these groups slightly alters the puckering amplitude of the cyclobutane ring (the Thorpe-Ingold effect), it does not alleviate the fundamental 26.3 kcal/mol thermodynamic penalty. The molecule sits at a high-energy local minimum on the potential energy surface.

Room Temperature Kinetic Stability

Despite the massive thermodynamic driving force to relieve this strain, the molecule is stable at 25°C. Why? Kinetic trapping . Spontaneous, uncatalyzed homolytic or heterolytic cleavage of the C-C or C-Br bonds requires an activation energy ( Ea ) far exceeding the ambient thermal energy available at room temperature ( RT≈0.6 kcal/mol). Without a catalyst, ionizing solvent, or radical initiator, the molecule cannot access the transition states required to degrade.

Fig 1: Logical relationship between kinetic barriers and thermodynamic driving forces.

Pathways of Thermodynamic Instability

When the kinetic barrier is breached—either intentionally during synthesis or unintentionally during improper storage—the molecule rapidly descends the thermodynamic gradient. There are two primary pathways for this degradation.

Carbocation-Mediated Ring Expansion (Solvolysis)

The most prominent degradation pathway involves the bromomethyl group. If the molecule is exposed to highly polar/protic solvents, moisture, or Lewis acids, the C-Br bond can ionize[4].

The resulting primary carbocation is highly unstable. Driven by the 26.3 kcal/mol ring strain, the molecule undergoes an instantaneous 1,2-alkyl shift (ring expansion)[5]. One of the cyclobutane C-C bonds migrates to the exocyclic carbocation, expanding the four-membered ring into a five-membered cyclopentyl ring. Cyclopentane has a vastly reduced ring strain of only 7.4 kcal/mol[2]. This rearrangement is highly exothermic and yields a much more stable tertiary/allylic cyclopentyl carbocation, which is subsequently trapped by a nucleophile[4].

Fig 2: Mechanism of carbocation-mediated ring expansion driven by strain relief.

Radical Polymerization and Ring-Opening

The ethenyl (vinyl) group introduces a secondary vector for instability. Vinylcyclobutanes are known to undergo radical-initiated polymerization. Interestingly, because of the high ring strain, radical polymerization of these derivatives often proceeds via a "mixed mode" involving both standard vinyl addition and concurrent cyclobutane ring-opening[6]. Exposure to ambient light, oxygen, or trace radical initiators over long periods at room temperature can lead to oligomerization.

Quantitative Thermodynamic Data Summary

To aid computational chemists and formulation scientists, the thermodynamic parameters dictating the stability of this molecule are summarized below:

| Structural Motif / Parameter | Value (kcal/mol) | Thermodynamic Implication |

| Cyclobutane Ring Strain | 26.3 | Provides the primary exothermic driving force for ring expansion/opening[2][3]. |

| Cyclopentane Ring Strain | 7.4 | Represents the energetic "floor" reached after a 1,2-alkyl shift[2]. |

| Net Strain Relief (Expansion) | ~18.9 | The massive thermodynamic payout for undergoing solvolytic rearrangement. |

| C-Br Bond Dissociation (Est.) | ~68.0 | The kinetic barrier that must be overcome (via ionization) to trigger rearrangement. |

Self-Validating Experimental Protocols for Stability Assessment

To rigorously evaluate the shelf-life and reactivity of 1-(bromomethyl)-1-ethenylcyclobutane, drug development professionals must utilize self-validating analytical workflows.

Protocol A: NMR-Monitored Solvolytic Stability (Mass-Balance Validated)

Causality: This protocol forces the molecule into an ionizing environment to measure the kinetic stability of the C-Br bond. An internal standard is strictly required to differentiate between clean rearrangement and invisible polymeric "crash-out."

-

Preparation: In a dry glovebox, dissolve 10.0 mg of 1-(bromomethyl)-1-ethenylcyclobutane in 0.5 mL of CD3CN .

-

Internal Standard: Add exactly 2.0 mg of 1,3,5-trimethoxybenzene (TMB). Rationale: TMB is highly inert and provides a stable integration reference to ensure 100% mass balance is maintained throughout the experiment.

-

Baseline Acquisition: Acquire a baseline 1H-NMR and 13C-NMR spectrum at 298 K.

-

Stress Induction: Inject 50 µL of D2O to induce a highly ionizing, solvolytic environment.

-

Kinetic Monitoring: Acquire 1H-NMR spectra every 10 minutes for 12 hours.

-

Validation & Analysis: Track the disappearance of the cyclobutane methylene protons (multiplets ~1.5-2.5 ppm) and the appearance of cyclopentyl signals. If the sum of the molar integrations of the starting material and the rearranged product does not equal the molar integration of the TMB standard, radical polymerization (which broadens into the baseline) has occurred.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Causality: DSC measures the exact temperature at which ambient thermal energy overcomes the kinetic barrier, triggering exothermic strain relief.

-

Sample Loading: Load 2.0 mg of the compound into a gold-plated, hermetically sealed high-pressure DSC pan . Rationale: Standard aluminum pans will vent. Because the molecule is a volatile liquid, endothermic evaporation will mask the critical exothermic rearrangement signals. Hermetic sealing forces the phase transitions to remain entirely within the detectable thermodynamic system.

-

Equilibration: Equilibrate the sample at 0°C.

-

Ramp Phase: Heat the sample at a rate of 5°C/min from 0°C to 250°C under a nitrogen purge.

-

Data Interpretation: Look for a sharp exothermic peak. The onset temperature represents the kinetic breach point, while the integration of the peak ( ΔH ) will experimentally validate the ~18.9 kcal/mol strain relief predicted by the transition to a cyclopentene derivative.

Conclusion

1-(bromomethyl)-1-ethenylcyclobutane is a classic example of kinetic trapping in organic chemistry. At room temperature (298 K), the molecule is perfectly stable for storage and handling due to the high activation energy required to cleave its C-Br or C-C bonds. However, researchers must respect its underlying thermodynamic metastability. The ~26.3 kcal/mol of stored ring strain acts as a loaded spring; if the kinetic barrier is lowered via ionizing solvents, Lewis acids, or radical initiators, the molecule will violently and irreversibly rearrange to relieve its energetic burden.

Sources

- 1. 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystallographic Data and Structural Analysis of 1-(bromomethyl)-1-ethenylcyclobutane Derivatives

Abstract

Cyclobutane scaffolds are increasingly recognized for their significant potential in medicinal chemistry and materials science, offering a three-dimensional structural diversity that can lead to improved pharmacological and material properties. This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for the crystallographic and structural elucidation of 1-(bromomethyl)-1-ethenylcyclobutane derivatives. While specific crystallographic data for this exact class of compounds are not widely available in public databases, this document serves as a foundational manual for researchers. It details the synthesis rationale, experimental protocols for single-crystal X-ray diffraction (SCXRD), and the principles of in-depth structural analysis, drawing upon established knowledge of cyclobutane conformational behavior and the analysis of analogous structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel small molecules.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif that has transitioned from a chemical curiosity to a valuable component in modern drug discovery and materials science. Unlike its more flexible cyclohexane counterpart, the cyclobutane ring possesses significant inherent ring strain, a combination of angle strain and torsional strain. This strain forces the ring to adopt a non-planar, "puckered" or "butterfly" conformation to minimize eclipsing interactions between adjacent hydrogen atoms.[1][2][3] The puckering of the cyclobutane ring is a critical determinant of the spatial orientation of its substituents, profoundly influencing molecular shape, polarity, and how the molecule interacts with biological targets or organizes in a solid state.

The 1,1-disubstituted pattern, as seen in 1-(bromomethyl)-1-ethenylcyclobutane, introduces a quaternary carbon center that can serve as a stable anchor for diverse functional groups. The bromomethyl group offers a reactive handle for further synthetic elaboration, while the ethenyl (vinyl) group provides a site for reactions such as polymerization or metabolic processing. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and the engineering of new materials. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-resolution structural information.[4][5]

Synthetic Pathways to 1,1-Disubstituted Cyclobutanes

The synthesis of multi-substituted cyclobutanes can be challenging due to the inherent ring strain. However, several reliable strategies have been developed. While a specific protocol for 1-(bromomethyl)-1-ethenylcyclobutane is not prominently documented, analogous syntheses often rely on strain-release-driven reactions or cycloadditions.

A plausible synthetic approach could involve the ring-opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). The functionalization of BCBs provides an efficient, strain-releasing route to access a variety of substituted cyclobutane derivatives.[6][7][8] For instance, a catalyst-controlled hydrophosphination of acyl BCBs has been shown to produce 1,1,3- and 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity.[7][9] Other established methods include [2+2] photocycloadditions and various C-H functionalization strategies.[10][11] The choice of synthetic route is critical as it can influence the stereochemical outcome, which must be unambiguously confirmed by crystallographic analysis.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands precision at every stage. This workflow is the cornerstone of structural chemistry and provides the irrefutable evidence of a molecule's three-dimensional architecture.

Growing High-Quality Single Crystals

The most critical and often most challenging step in a crystallographic study is obtaining diffraction-quality single crystals.[12][13] The ideal crystal for SCXRD should be a single, transparent entity, free of cracks, defects, or twinning, typically with dimensions between 0.02 and 0.25 mm.[13]

Experimental Protocol: Crystal Growth by Slow Evaporation

This is a common and effective method for many organic compounds.

-

Purity is Paramount: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate rapidly, forming small or poor-quality crystals. Test a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming can be used to dissolve the solid completely.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) or a small plug of cotton/glass wool into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[14]

-

Slow Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. This allows the solvent to evaporate slowly over several hours to days.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Patience is key; it can take days or even weeks for suitable crystals to form.[14]

-

Harvesting: Once crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Diagram: Crystallographic Analysis Workflow

The following diagram illustrates the key stages involved in determining the crystal structure of a 1-(bromomethyl)-1-ethenylcyclobutane derivative.

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of angles, collecting the intensities and positions of the diffracted X-ray beams.[5]

This raw data is then processed. The steps include:

-

Integration: Determining the intensity of each reflection.

-

Scaling and Merging: Placing all reflections on a common scale and averaging symmetry-equivalent reflections.

-

Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

The processed data, containing a list of reflection intensities, is used to solve the crystal structure. For small molecules like cyclobutane derivatives, "Direct Methods" are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map.[5] This map reveals the positions of the heavier atoms (like Bromine and Carbon).

This initial model is then refined against the experimental data. Refinement is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by statistical indicators such as the R-factor.

Structural Analysis of Cyclobutane Derivatives

With a refined crystal structure in hand, a detailed analysis can be performed to extract chemically meaningful information.

Conformational Analysis: The Puckered Ring

The primary conformational feature of a cyclobutane ring is its puckering. A perfectly planar cyclobutane would have C-C-C bond angles of 90° and significant torsional strain from eclipsed C-H bonds. To alleviate this torsional strain, the ring puckers, although this slightly decreases the internal bond angles further from the ideal 109.5°.[1][2]

Key parameters to analyze from the crystallographic data include:

-

Puckering Angle (γ): This angle quantifies the deviation from planarity. It is defined by the angle between the two planes formed by three carbon atoms each (e.g., C1-C2-C3 and C1-C4-C3). Puckering angles for substituted cyclobutanes typically range from 15° to 35°.[15][16]

-

Torsion Angles: The endocyclic torsion angles provide a detailed description of the ring's conformation.

-

Substituent Positions: Substituents on a puckered cyclobutane ring can occupy either axial or equatorial positions, analogous to cyclohexane. The relative steric bulk of the substituents at the C1 position (bromomethyl vs. ethenyl) will influence the preferred puckering mode to minimize steric hindrance. In a study of CF3-cyclobutanes, the trifluoromethyl group was found to predominantly occupy the axial position in the crystal structures.[15][16]

Table 1: Hypothetical Crystallographic and Conformational Data for a 1-(bromomethyl)-1-ethenylcyclobutane Derivative

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° | The dimensions of the repeating unit of the crystal lattice. |

| Z (Molecules/Unit Cell) | 4 | The number of molecules contained within one unit cell. |

| Puckering Angle (γ) | 28.5° | Quantifies the significant deviation of the cyclobutane ring from planarity. |

| C(Br)-C1-C(vinyl)-C(H) | -175.2° | Torsion angle indicating the relative orientation of the bromomethyl and ethenyl groups. |

| Br···H intermolecular | 2.95 Å | A short contact distance suggesting a potential weak C-H···Br hydrogen bond stabilizing the crystal packing. |

Note: This table is illustrative and does not represent experimentally determined data.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal lattice is dictated by a network of non-covalent interactions. For a 1-(bromomethyl)-1-ethenylcyclobutane derivative, several types of interactions are expected to be significant:

-

Van der Waals Forces: These are the primary forces governing the packing of non-polar molecules.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. C-Br···O or C-Br···Br interactions are common motifs in the crystal structures of brominated organic compounds and play a crucial role in directing the supramolecular assembly.[17][18][19]

-

Weak Hydrogen Bonds: The hydrogen atoms on the cyclobutane ring or the ethenyl group can participate in weak C-H···Br or C-H···π interactions, which collectively contribute to the stability of the crystal lattice.[20][21]

Analysis of these interactions helps in understanding the physical properties of the material, such as melting point and solubility, and is a key aspect of crystal engineering.

Leveraging Crystallographic Databases: The Cambridge Structural Database (CSD)

For any new structural investigation, it is essential to consult existing knowledge. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23][24] It contains over a million entries and is an invaluable resource for:

-

Searching for Related Structures: Researchers can perform substructure searches to find crystallographically characterized molecules containing the vinylcyclobutane or bromomethylcyclobutane moiety.[25]

-

Conformational Analysis: The CSD can be used to analyze preferred conformations and geometric parameters for a large family of related compounds, providing a statistical basis for understanding the structure at hand.

-

Packing Motif Identification: Common packing patterns and intermolecular interactions for specific functional groups can be identified, aiding in the analysis of a new structure.

Tools like WebCSD provide online access for searching the database, while more advanced software suites offer powerful tools for in-depth geometric and statistical analysis.[25]

Conclusion and Future Outlook

The structural elucidation of 1-(bromomethyl)-1-ethenylcyclobutane derivatives through single-crystal X-ray crystallography is a critical step in harnessing their potential in drug discovery and materials science. Although specific data for this family of compounds may be sparse, this guide provides a robust framework based on established principles and methodologies. By combining rational synthesis, meticulous crystal growth, and rigorous crystallographic analysis, researchers can gain definitive insights into the three-dimensional nature of these promising molecules. The detailed analysis of ring conformation, substituent orientation, and intermolecular packing provides the fundamental knowledge required to build structure-activity relationships and design the next generation of cyclobutane-based compounds with tailored properties.

References

-

Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3376-3386. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Semenov, N. A., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Molecules, 27(19), 6733. [Link]

-

Blaschette, A., et al. (2012). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Sünkel, K. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU. [Link]

-

Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(2), 99-105. [Link]

-

Tahir, M. N., et al. (2025). Crystal structure of 4-bromocinnamic anhydride. IUCr Journals. [Link]

-

Wang, Z., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16, 1-10. [Link]

-

Dherange, B. D., et al. (2016). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 49(11), 2412-2426. [Link]

-

National Institutes of Health. (n.d.). Cambridge Structural Database/WebCSD. High-Performance Computing at NIH. [Link]

-

Zhang, X., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. Nature Communications, 16, 1-10. [Link]

-

Wang, Y., et al. (2021). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 8(1), 116-121. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Fun, H.-K., et al. (2012). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1482, 453-458. [Link]

-

re3data.org. (2026). Cambridge Structural Database. [Link]

-

ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]

-

Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

-

Marco-Contelles, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

-

LibreTexts Chemistry. (2026). 4.4: Conformations of Cycloalkanes. [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Gicanda, V. G., & de Nanteuil, F. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Chemical Society Reviews, 52(4), 1430-1447. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclobutane synthesis [organic-chemistry.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. How To [chem.rochester.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 20. researchgate.net [researchgate.net]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Cambridge Structural Database | re3data.org [re3data.org]

- 23. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. hpc.nih.gov [hpc.nih.gov]

Application Note: A Protocol for the Preparation of (1-Ethenylcyclobutyl)methylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the synthesis of (1-ethenylcyclobutyl)methylmagnesium bromide, a valuable and reactive Grignard reagent. The protocol herein is tailored for researchers in organic synthesis and drug development, offering a detailed, step-by-step procedure grounded in mechanistic principles. We address the specific challenges associated with this substrate, including the inherent ring strain of the cyclobutane moiety and potential side reactions. This guide emphasizes safety, reproducibility, and validation through in-process controls and post-synthesis quantification, ensuring a reliable and efficient preparation.

Introduction and Scientific Rationale

Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at a carbon center, transforming an electrophilic carbon in an organohalide into a potent nucleophile.[3] The target molecule, (1-ethenylcyclobutyl)methylmagnesium bromide, serves as a versatile building block, introducing a unique vinylcyclobutane motif into larger molecular architectures.

However, the preparation of this specific Grignard reagent is not without its challenges. The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol), a consequence of deviations from the ideal sp³ bond angle of 109.5°.[4][5][6] This stored energy can predispose the molecule to side reactions, such as ring-opening or rearrangement, particularly under the exothermic conditions of Grignard formation.[7] Therefore, precise control over the reaction temperature is paramount. This protocol is designed to mitigate these risks through controlled reagent addition and effective heat management.

Reaction Mechanism and Equilibria

The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[3] It is not a chain reaction. The process involves the transfer of an electron from the magnesium to the antibonding orbital of the carbon-bromine bond, leading to its cleavage and the formation of an alkyl radical and a magnesium radical cation. These species then rapidly combine.

A crucial aspect of Grignard reagents in solution is the Schlenk equilibrium, which describes the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[8][9]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[10] The ether solvents used in the preparation, such as tetrahydrofuran (THF), play a critical role by coordinating to the magnesium center, stabilizing the reagent in solution.[11][12]

Mandatory Safety Protocols

Grignard reactions are inherently hazardous due to the use of pyrophoric reagents and flammable solvents. Strict adherence to safety protocols is essential.[7]

-

Fire Hazard: The reaction is highly exothermic and can lead to a runaway reaction if the addition of the organohalide is too rapid.[7][13] Ethereal solvents like THF are extremely flammable.[13] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.

-

Water Reactivity: Grignard reagents are strong bases and react violently with protic sources, including water, alcohols, and even atmospheric moisture, to quench the reagent and produce flammable hydrogen gas.[2][14][15] All glassware must be rigorously dried, and anhydrous solvents must be used.[1][14]

-

Personal Protective Equipment (PPE): At a minimum, users must wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are common, but be aware of their limitations).[7][13]

-

Emergency Preparedness: An appropriate fire extinguisher (Class D for metal fires) and a container of sand should be readily accessible. An ice bath must be prepared and kept on hand to cool the reaction in case of an uncontrolled exotherm.[7][14] Do not work alone when performing this procedure for the first time.[13]

Experimental Guide

Materials and Equipment

| Reagents & Materials | Grade | Quantity |

| Magnesium turnings | 99.8%+ | 1.46 g (60.0 mmol) |

| 1-(Bromomethyl)-1-ethenylcyclobutane | ≥97% | 8.75 g (50.0 mmol) |

| 1,2-Dibromoethane | Anhydrous | ~0.5 mL |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 100 mL |

| Iodine | Crystal | 1-2 small crystals |

| Hydrochloric Acid (HCl) | 1.0 M Standard Solution | For Titration |

| Phenolphthalein Indicator | Solution | For Titration |

| Nitrogen or Argon Gas | High Purity | For inert atmosphere |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with a laboratory jack[16]

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Glassware for titration (e.g., burette, flasks)

Workflow Diagram

Caption: Workflow for the preparation of (1-ethenylcyclobutyl)methylmagnesium bromide.

Step-by-Step Protocol

1. Apparatus Preparation:

-

Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all joints are well-sealed.

-

Thoroughly flame-dry all glassware under a stream of inert gas (N₂ or Ar) to remove any adsorbed water.[14] Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Rationale: The absence of water is the single most critical factor for a successful Grignard synthesis.[9][14] Water will protonate and destroy the Grignard reagent as it forms.[3]

2. Magnesium Activation:

-

Place the magnesium turnings (1.46 g, 60.0 mmol) into the cooled reaction flask.

-

Using a syringe, add approximately 15 mL of anhydrous THF to cover the magnesium.

-

Add a small amount of 1,2-dibromoethane (~0.2-0.3 mL) directly to the magnesium suspension.

-

Rationale: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[8] 1,2-dibromoethane reacts with the magnesium to expose a fresh, reactive metal surface.[17]

-

Observation: Successful activation is indicated by the spontaneous evolution of ethylene gas bubbles. Gentle warming with a heat gun may be required to initiate this process.

3. Grignard Reagent Formation:

-

In the dropping funnel, prepare a solution of 1-(bromomethyl)-1-ethenylcyclobutane (8.75 g, 50.0 mmol) in the remaining anhydrous THF (~85 mL).

-

Once magnesium activation is confirmed, add a small portion (~5 mL) of the bromide solution from the dropping funnel to the flask.

-

Observation: The reaction should initiate within a few minutes. Signs of initiation include a gentle boiling of the solvent, the appearance of a cloudy, grey/brown color, and a noticeable exotherm (the flask will feel warm).

-

If the reaction does not start, add one or two small crystals of iodine. The disappearance of the brown iodine color is an indicator of initiation.

-

Once initiated, add the remainder of the bromide solution dropwise at a rate sufficient to maintain a gentle, steady reflux. Use the laboratory jack to lower the heating mantle if the reflux becomes too vigorous.[13][16]

-

Rationale: Slow, controlled addition is crucial to manage the exothermic nature of the reaction.[13] This prevents a dangerous runaway reaction and minimizes thermal energy that could promote ring-opening of the strained cyclobutane system.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature, or with gentle heating, until most of the magnesium has been consumed.

4. Quantification by Titration:

-

Once the reaction is complete and has cooled, it is essential to determine the molar concentration of the active Grignard reagent.

-

Protocol:

- Carefully withdraw a 1.0 mL aliquot of the supernatant of the Grignard solution via syringe and quench it in a flask containing a known excess of standardized 1.0 M HCl (e.g., 10.0 mL).

- Add 2-3 drops of phenolphthalein indicator.

- Titrate the unreacted HCl with a standardized solution of 0.5 M NaOH until the pink endpoint is reached.

- Calculate the moles of Grignard reagent by subtracting the moles of excess acid from the initial moles of acid.[18]

-

Rationale: Titration accounts for losses due to side reactions (e.g., Wurtz coupling) or incomplete conversion, providing an accurate concentration for subsequent reactions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium. 3. Unreactive halide. | 1. Ensure all components are scrupulously dried. 2. Add a crystal of iodine or a few more drops of 1,2-dibromoethane. Crush some Mg turnings with a dry glass rod. 3. Confirm purity of the starting bromide. |

| Reaction starts but then stops | 1. Insufficiently activated magnesium. 2. Halide solution added too quickly, overwhelming the active sites. | 1. Apply gentle heat and add another small crystal of iodine. 2. Stop the addition, allow the reaction to re-initiate, then resume addition at a slower rate. |

| Low yield of Grignard reagent | 1. Wurtz coupling (dimerization). 2. Contamination with water/air. | 1. Ensure a slight excess of magnesium is used and the halide is not too concentrated. 2. Improve inert atmosphere technique and use high-quality anhydrous solvent. |

| Dark brown/black color forms | Charring or decomposition, possibly due to local overheating. | Improve stirring efficiency and slow the rate of halide addition to better dissipate heat. |

References

- Quora. (2022, February 19).

- University of California, Berkeley.

- Lindeman, S., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

- Lindeman, S., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

- Ashenhurst, J. (2014, April 3). Summary: Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry.

- University of California, Irvine. 25. The Grignard Reaction.

- American Chemical Society. Grignard Reaction.

- BenchChem. Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.

- Funny Ehs info. (2024, June 7). Grignard reaction safety. YouTube.

- BenchChem.

- Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent? Quora.

- Wikipedia. Ring strain.

- Wikipedia. Grignard reagent.

- ACS Chemical Health & Safety. (2026, March 3). Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists.

- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.

-

Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

- University of Calgary.

- Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.

- EBSCO. Grignard reagents | Geology | Research Starters.

- Sigma-Aldrich. Grignard Reagents.

- ResearchG

- Dietmar Seyferth. (2009). The Grignard Reagents. Organometallics.

-

Organic Syntheses. N-(sec-BUTYLIDENE-1-d)-1,1,3,3-TETRAMETHYLBUTYLAMINE. [Link]

- Patil, R., & Dabade, S. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine.